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Introduction

Anoctamin 6 (ANOG6), also known as TMEM16F, is a complex transmembrane protein that
functions as both a Ca2+-activated non-selective ion channel and a phospholipid scramblase.
[1][2][3] This dual functionality implicates ANOG6 in a variety of critical physiological processes,
including blood coagulation (as evidenced by its link to Scott syndrome), bone mineralization,
and immune responses.[2][3][4] The study of ANOG is crucial for understanding these
processes and for the development of potential therapeutic interventions. However, as a multi-
pass transmembrane protein, the expression and purification of functional, full-length
recombinant ANOG6 present significant challenges.

These application notes provide a comprehensive overview and detailed protocols for the
successful expression and purification of recombinant ANOG6, primarily focusing on a
mammalian expression system, which has been shown to yield functional protein.

Data Presentation
Table 1: Recommended Expression and Purification
Parameters for Recombinant ANOG6
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Parameter

Recommendation

Notes

Expression Host

Human Embryonic Kidney
(HEK293) cells (e.g.,
HEK293T, GnTI")

Mammalian cells are preferred
for proper protein folding and
post-translational
modifications. GnTI~ cells can
be used to obtain homogenous

N-glycans.

Expression Vector

Mammalian expression vector
(e.g., pLVX, pcDNA-based)

A strong constitutive promoter

like CMV is recommended.

Affinity Tag

C-terminal tag (e.g.,
Streptavidin-Binding Peptide
(SBP), mCherry, GFP)

C-terminal tagging is less likely
to interfere with the N-terminal

Ca2+-binding domain.

Transfection Method

Polyethylenimine (PEI) or other

suitable transfection reagents

Optimize the DNA:PEI ratio for
maximal transfection efficiency

and minimal cytotoxicity.

Cell Lysis Buffer

20 mM HEPES, pH 7.4, 150

mM NacCl, Protease Inhibitors

A simple, buffered saline
solution is sufficient for initial

cell harvesting.

Solubilization Detergent

1% Digitonin or 10 mM DDM

Digitonin has been
successfully used for

extracting functional ANOG.

Affinity Purification

Streptavidin resin (for SBP-tag)

or anti-GFP nanobody resin

This is the primary capture

step.

Size-Exclusion

Superose 6 or similar column

Used for further purification

and to obtain a monodisperse

Chromatography ) ]
protein preparation.
The presence of Ca2* or a
20 mM HEPES, pH 7.5, 150 )
) o chelator like EGTA may be
Final Buffer mM NacCl, 0.06% Digitonin,

0.5 mM CacClz

required depending on the

desired conformational state.
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Experimental Protocols
Protocol 1: Expression of Recombinant ANO6 in HEK293
Cells

This protocol describes the transient transfection of HEK293 cells for the expression of C-
terminally tagged ANOG.

Materials:
o HEK293 cells (e.g., GnTI~ cells)
o Complete growth medium (e.g., DMEM with 10% FBS)

o Mammalian expression vector containing the full-length human ANO6 cDNA with a C-
terminal SBP tag (e.g., ANO6-SBP)

e Polyethylenimine (PEI), 1 mg/mL, pH 7.0

o Phosphate-Buffered Saline (PBS)

» Cell culture dishes or flasks

Procedure:

e Cell Culture: Culture HEK293 cells in complete growth medium to ~80-90% confluency.
» Transfection Complex Preparation:

o For a 15 cm dish, dilute 20 pug of the ANO6-SBP plasmid DNA into 1 mL of serum-free
medium.

o In a separate tube, add 60 pL of 1 mg/mL PEI to 1 mL of serum-free medium.

o Combine the DNA and PEI solutions, mix gently, and incubate for 15-20 minutes at room
temperature.
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» Transfection: Add the DNA-PEI complex dropwise to the HEK293 cells. Gently swirl the dish
to ensure even distribution.

o Expression: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5%
COo..

e Cell Harvest:

o

Aspirate the culture medium.

Wash the cells once with cold PBS.

[¢]

[¢]

Scrape the cells in cold PBS and transfer to a conical tube.

[e]

Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

o

Decant the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of Recombinant ANOG

This protocol details the solubilization and purification of SBP-tagged ANOG6 using affinity and
size-exclusion chromatography.

Materials:

Harvested HEK293 cell pellet expressing ANO6-SBP

e Lysis Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, complete protease inhibitor cocktail.
» Solubilization Buffer: Lysis Buffer containing 1% (w/v) Digitonin.

e Wash Buffer: 20 mM HEPES, pH 7.5, 150 mM NacCl, 0.06% (w/v) Digitonin.

» Elution Buffer: Wash Buffer containing 4 mM Biotin.

o Streptavidin-conjugated resin

e Size-Exclusion Chromatography (SEC) Buffer: 20 mM HEPES, pH 7.5, 150 mM NacCl, 0.06%
(w/v) Digitonin.
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e Dounce homogenizer
» Ultracentrifuge
o Chromatography columns and system
Procedure:
e Cell Lysis:
o Resuspend the cell pellet in Lysis Buffer.
o Lyse the cells using a Dounce homogenizer with 20-30 strokes on ice.
 Solubilization:
o Add Digitonin to a final concentration of 1% to the cell lysate.
o Stir gently at 4°C for 1-2 hours to solubilize membrane proteins.
o Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
« Affinity Chromatography:

o Incubate the clarified supernatant with pre-equilibrated streptavidin resin for 2-4 hours at
4°C with gentle rotation.

o Load the resin into a chromatography column.

o Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically
bound proteins.

o Elute the bound ANOG6-SBP protein with Elution Buffer. Collect fractions.
e Size-Exclusion Chromatography:

o Concentrate the eluted fractions using an appropriate centrifugal filter device (e.g., 100
kDa MWCO).[5]
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o Load the concentrated protein onto a size-exclusion chromatography column (e.g.,
Superose 6) pre-equilibrated with SEC Buffer.[6]

o Collect fractions corresponding to the monodisperse peak of ANO6. A monodisperse peak
for human TMEM16F has been observed eluting around 14 mL on a Superose 6 column.

[6]

e Purity Analysis and Storage:
o Analyze the purity of the final protein preparation by SDS-PAGE.
o Determine the protein concentration using a suitable method (e.g., BCA assay).
o Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
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Caption: The dual function of ANOG6 as a Ca?*-activated scramblase and ion channel.
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Experimental Workflow
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Caption: Workflow for the expression and purification of recombinant ANOG6 protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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